
N-BOC-N-FENILGLICINA
Descripción general
Descripción
N-BOC-N-PHENYLGLYCINE is an organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of phenylglycine. This compound is often used in organic synthesis, particularly in the protection of amino groups during multi-step synthesis processes. The Boc group is known for its stability under various reaction conditions and can be easily removed when necessary.
Aplicaciones Científicas De Investigación
N-BOC-N-PHENYLGLYCINE has several applications in scientific research:
Mecanismo De Acción
Target of Action
N-BOC-N-PHENYLGLYCINE, also known as N-(tert-Butoxycarbonyl)-N-phenylglycine or N-Boc-N-phenyl-glycine, is primarily used as a reagent in the field of organic chemistry . It is particularly used for the assignment of absolute configuration of chiral primary amines .
Mode of Action
The compound acts as a protecting group for amino acids in peptide synthesis . It is introduced to the amino acid via a reaction with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, which protects the amine functionality during subsequent reactions .
Biochemical Pathways
N-BOC-N-PHENYLGLYCINE is involved in the semipinacol rearrangement of vinylogous α-ketol . This rearrangement is cocatalyzed by a cinchona-based primary amine and Brønsted acids such as N-Boc-phenylglycine . The reaction proceeds via complexation, nucleophilic addition, dehydration, carbon atom migration, enamine–imine tautomerization, imine hydrolysis, Walden inversion, and catalyst regeneration .
Pharmacokinetics
It is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile can influence its availability in different reaction environments.
Result of Action
The primary result of N-BOC-N-PHENYLGLYCINE’s action is the protection of the amine functionality in amino acids, allowing for selective reactions to occur at other sites in the molecule . In the context of the semipinacol rearrangement, it contributes to the formation of spirocyclic diketones with chiral all-carbon quaternary stereocenters .
Action Environment
The action of N-BOC-N-PHENYLGLYCINE can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the efficiency of the Boc protection . Additionally, the choice of solvent can impact the reaction due to the compound’s differential solubility in various solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-BOC-N-PHENYLGLYCINE can be synthesized through the reaction of phenylglycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature. The Boc group is introduced to the amino group of phenylglycine, resulting in the formation of N-BOC-N-PHENYLGLYCINE .
Industrial Production Methods
Industrial production of N-BOC-N-PHENYLGLYCINE follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer greater efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
N-BOC-N-PHENYLGLYCINE undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Reduction: Palladium-catalyzed reduction can convert N-BOC-N-PHENYLGLYCINE to its corresponding indoline derivative.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles, including alcohols, amines, and hydroxylamines.
Reduction: Palladium catalyst and polymethylhydrosiloxane (PMHS) as the reducing agent.
Major Products Formed
Deprotection: Phenylglycine.
Substitution: Sulfamates, sulfamides, hydroxysulfamides, and sulfonamides.
Reduction: Indoline derivatives.
Comparación Con Compuestos Similares
N-BOC-N-PHENYLGLYCINE is unique due to its specific structure and the presence of the Boc protecting group. Similar compounds include:
N-(tert-Butoxycarbonyl)sulfamoyl chloride: Used for the protection of sulfamoyl groups.
N-(tert-Butoxycarbonyl)indoles: Undergo reduction to form indoline derivatives.
N-(tert-Butoxycarbonyl)amino acids: Commonly used in peptide synthesis.
These compounds share the Boc protecting group but differ in their core structures and specific applications.
Propiedades
IUPAC Name |
2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPYAZGXJCKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619837 | |
| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150806-61-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150806-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



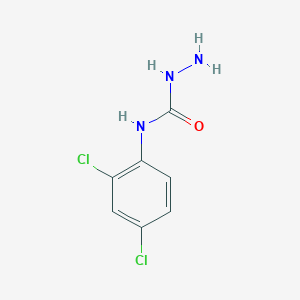
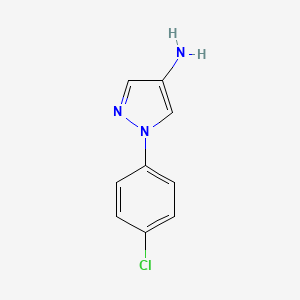
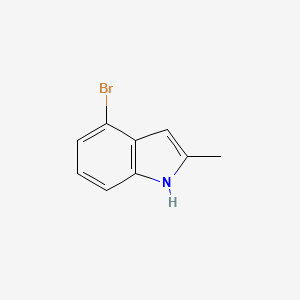

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)
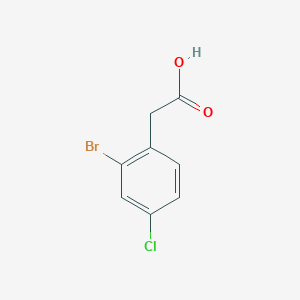
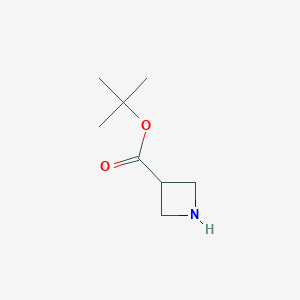

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)
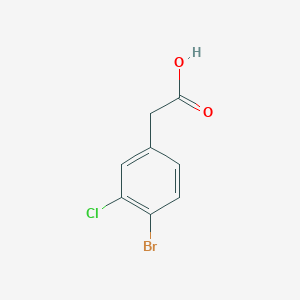
![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
